REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:14])=[CH:11][CH:12]=2)[N:7]([CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])[CH:6]=1)=[O:4].O[Li].O>O.C1COCC1.CO>[Cl:14][C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]2[CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1 |f:1.2,3.4.5|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN(C2=CC(=CC=C12)Cl)CCN(C)C
|
Name
|
LiOH.H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
H2O THF MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C1CCOC1.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The acid was extracted several times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Recrystallisation in Et2O
|
Type
|
CUSTOM
|
Details
|
afforded
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CN(C2=C1)CCN(C)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |